3,9-Diazaspiro[5.6]dodecan-10-one is a synthetic organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms in the diaza positions. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is , and it is classified as a spirocyclic compound, which is a category of compounds known for their distinctive ring systems involving multiple cycles that share atoms.
The synthesis of 3,9-Diazaspiro[5.6]dodecan-10-one typically involves several key steps:
In industrial contexts, large-scale production methods are optimized for efficiency and safety, often employing continuous flow processes that allow for better control over reaction parameters and product consistency.
The molecular structure of 3,9-Diazaspiro[5.6]dodecan-10-one features a spirocyclic arrangement where two nitrogen atoms are integrated into a twelve-membered ring system. This unique configuration contributes to its chemical reactivity and biological activity.
3,9-Diazaspiro[5.6]dodecan-10-one can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action of 3,9-Diazaspiro[5.6]dodecan-10-one primarily involves its interaction with biological targets such as enzymes or receptors within cells. The compound may modulate enzyme activity or receptor binding through conformational changes induced by its unique molecular structure.
Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development .
Relevant analyses include:
3,9-Diazaspiro[5.6]dodecan-10-one has various applications in scientific research:
Research continues to explore its potential uses across different scientific fields, highlighting its versatility as a chemical compound .
Spirocyclic scaffolds represent a transformative three-dimensional structural paradigm in medicinal chemistry, offering solutions to persistent challenges in drug development. Characterized by a single atom (typically a quaternary carbon) serving as the junction point for two orthogonal rings, spirocycles enforce pronounced three-dimensionality and conformational rigidity. This architecture directly addresses the "flatland" problem associated with excessive aromaticity in drug candidates, which often correlates with poor solubility, high lipophilicity, and off-target effects [3]. The fraction of sp³-hybridized atoms (Fsp³) is significantly enhanced in spirocyclic systems, improving physicochemical properties critical to drug-likeness. Specifically, these compounds demonstrate:
Spirocyclic frameworks like diazaspirododecanones exemplify these advantages, providing versatile platforms for modulating pharmacodynamic and pharmacokinetic profiles across diverse target classes.
The strategic incorporation of diazaspiro scaffolds into drug discovery pipelines has evolved significantly over decades. Early spirocyclic compounds were often serendipitous discoveries, but rational design accelerated in the 21st century with advances in synthetic methodology and structural biology. Key milestones include:
Table 1: Therapeutic Applications of Diazaspiro Scaffolds in Approved Drugs and Clinical Candidates
Diazaspiro Scaffold | Therapeutic Area | Molecular Target | Development Stage |
---|---|---|---|
2,8-Diazaspiro[4.5]decan-1-one | Inflammation, Neurodegeneration | RIPK1 Kinase | Preclinical [4] |
2,7-Diazaspiro[3.5]nonane | Oncology | KRAS G12C | Clinical candidate [9] |
3,9-Diazaspiro[5.5]undecane | CNS Disorders | Nicotinic Acetylcholine Receptors | Patented [10] |
3,9-Diazaspiro[5.6]dodecan-10-one | Multipurpose Building Block | N/A | Preclinical synthon [1] [2] |
Diazaspiro compounds now feature prominently in kinase inhibitors (e.g., RIPK1), covalent KRAS G12C inhibitors, and central nervous system (CNS) therapeutics, validating their versatility in addressing challenging drug targets.
3,9-Diazaspiro[5.6]dodecan-10-one occupies a distinctive niche within this scaffold family due to its balanced physicochemical profile and synthetic versatility. Its structural characteristics include:
Table 2: Physicochemical Data for 3,9-Diazaspiro[5.6]dodecan-10-one and Derivatives
Property | 3,9-Diazaspiro[5.6]dodecan-10-one | 3-(2-Chloropropanoyl) Derivative | Dihydrochloride Salt |
---|---|---|---|
Molecular Formula | C₁₀H₁₈N₂O | C₁₃H₂₁ClN₂O₂ | C₁₀H₂₀Cl₂N₂O [6] |
Molecular Weight | 182.27 g/mol | 272.77 g/mol [2] | 255.18 g/mol [6] |
CAS Registry Number | N/A | N/A | 1609403-56-6 [6] |
SMILES | O=C1CC2(CCNCC2)NCCC1 | O=C(CC1)NCCC21CCN(C(C(Cl)C)=O)CC2 [2] | O=C1NCCC2(CC1)CCNCC2.Cl.Cl [6] |
Key Applications | Intermediate | Covalent warhead carrier [2] | Salt form for crystallography [6] |
The scaffold’s value is evidenced by its application across multiple therapeutic areas:
As a testament to its utility, global suppliers including Sigma-Aldrich and Aaron Chemicals offer this scaffold and its salts to early-discovery researchers, underscoring its recognition as a privileged intermediate [1] [6]. The continued exploration of 3,9-diazaspiro[5.6]dodecan-10-one derivatives in covalent inhibitors, PROTACs, and allosteric modulators highlights its enduring potential in addressing evolving challenges in medicinal chemistry.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1